(S)-Tetra-tert-butyl 2,2',2'',2'''-(2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound appears to be a derivative of tetraazacyclododecane, which is a type of macrocycle. Macrocycles are often used in drug design because they can provide conformational rigidity, which can improve selectivity and potency.
Synthesis Analysis
The synthesis of such a compound would likely involve the protection of the amines on the tetraazacyclododecane with tert-butyl groups, followed by the introduction of the acetyl groups. However, without specific literature or experimental procedures, this is purely speculative.Molecular Structure Analysis
The compound contains a tetraazacyclododecane core, which is a 12-membered ring containing four nitrogen atoms. It also has an aminobenzyl group and four acetate groups attached to it.Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by the amine and ester groups. These could undergo a variety of reactions, such as acylation, alkylation, and others.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its size, the presence of polar groups (like the acetate groups), and the conformational rigidity provided by the macrocyclic structure.Scientific Research Applications
Synthesis and Modification
Synthesis of Bifunctional Chelating Agents : Knoer et al. (2007) described the synthesis of novel bifunctional poly(amino carboxylate) chelating agents based on 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), which allows chemoselective attachment to functionalized biomolecules. This methodology enables site-specific labeling of biomolecules via click reactions (Knoer et al., 2007).
Development of Novel Synthesis Approaches : Mishra et al. (1996) reported an efficient method for synthesizing polyaza macrocyclic bifunctional chelating agents, demonstrating a higher yield compared to previous methods (Mishra et al., 1996).
Stability and Characterization
Stability Constants Evaluation : Anderegg et al. (2005) conducted a critical evaluation of stability constants of metal complexes of complexones, including DOTA, which is crucial for biomedical and environmental applications (Anderegg et al., 2005).
Synthesis and Characterization of Chelating Agents : Jagadish et al. (2011) focused on the synthesis and characterization of intermediates used in preparing DO3A and DOTA metal chelators, contributing to the understanding of these compounds' properties (Jagadish et al., 2011).
Medical and Biological Applications
Asymmetric Synthesis for MRI Contrast Agents : Levy et al. (2009) developed a multigram asymmetric synthesis process for a chiral tetraazamacrocycle, a key intermediate in manufacturing an MRI candidate (Levy et al., 2009).
Synthesis for Radioimmunotherapy : Peterson et al. (1999) developed a method for functionalizing peptides with DOTA for radioimmunotherapy applications, demonstrating the versatility of these compounds in medical applications (Peterson et al., 1999).
Safety And Hazards
Without specific data, it’s hard to predict the safety and hazards associated with this compound. Standard laboratory safety procedures should be followed when handling it.
Future Directions
The study of macrocycles in drug design is a vibrant field of research, and compounds like this one could have potential applications in this area. However, further studies would be needed to explore this potential.
Please note that this analysis is quite general due to the lack of specific information available on the compound . For a more detailed and accurate analysis, experimental data and further studies would be needed.
properties
IUPAC Name |
tert-butyl 2-[(6S)-6-[(4-aminophenyl)methyl]-4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H67N5O8/c1-36(2,3)49-32(45)25-41-17-18-42(26-33(46)50-37(4,5)6)21-22-44(28-35(48)52-39(10,11)12)31(23-29-13-15-30(40)16-14-29)24-43(20-19-41)27-34(47)51-38(7,8)9/h13-16,31H,17-28,40H2,1-12H3/t31-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRXEQDSGLUSBS-HKBQPEDESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(C(CN(CC1)CC(=O)OC(C)(C)C)CC2=CC=C(C=C2)N)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN([C@H](CN(CC1)CC(=O)OC(C)(C)C)CC2=CC=C(C=C2)N)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H67N5O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Tetra-tert-butyl 2,2',2'',2'''-(2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.